(S)-1-(amino(phenyl)methyl)cyclopropanol
Overview
Description
(S)-1-(amino(phenyl)methyl)cyclopropanol is a chiral compound featuring a cyclopropane ring, an amino group, and a phenyl group. The presence of the cyclopropane ring imparts unique chemical properties, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts . The resulting cyclopropane can then be functionalized to introduce the amino and phenyl groups through various substitution reactions .
Industrial Production Methods
Industrial production methods for (S)-1-(amino(phenyl)methyl)cyclopropanol are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would focus on optimizing yield, purity, and cost-effectiveness, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(amino(phenyl)methyl)cyclopropanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 (Chromium trioxide) in acidic conditions.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH (Sodium hydroxide).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines or deoxygenated compounds.
Substitution: Various substituted cyclopropanols.
Scientific Research Applications
(S)-1-(amino(phenyl)methyl)cyclopropanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-1-(amino(phenyl)methyl)cyclopropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can interact with active sites, while the amino and phenyl groups can form hydrogen bonds or hydrophobic interactions with the target molecules . These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanols: Compounds with a cyclopropane ring and a hydroxyl group.
Aminophenyl derivatives: Compounds with an amino group and a phenyl group.
Uniqueness
(S)-1-(amino(phenyl)methyl)cyclopropanol is unique due to the combination of its chiral cyclopropane ring, amino group, and phenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-[(S)-amino(phenyl)methyl]cyclopropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9(10(12)6-7-10)8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUCOABIFUHKRD-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(C2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1([C@H](C2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744446 | |
Record name | 1-[(S)-Amino(phenyl)methyl]cyclopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391730-00-9 | |
Record name | 1-[(S)-Amino(phenyl)methyl]cyclopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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